5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with substituted benzaldehydes. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the triazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, hydrazine derivatives, and various substituted triazoles. These products can have different biological and chemical properties, making them useful for further applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Similar in structure but with an indole moiety instead of a triazole.
5-(4-Methoxyphenyl)-1H-imidazole: Contains an imidazole ring instead of a triazole.
Uniqueness
5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern and the presence of both a triazole ring and a thiol group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-13-10-6-5-9-12(13)14-16-17-15(20)18(14)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYMYTCWMJUZSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349781 | |
Record name | 3-(2-Methoxyphenyl)-4-phenyl-1,2,4-triazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90429-14-4 | |
Record name | 3-(2-Methoxyphenyl)-4-phenyl-1,2,4-triazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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